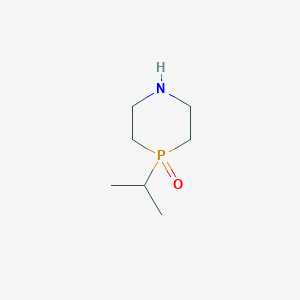

1,4-Azaphosphorine,hexahydro-4-(1-methylethyl)-,4-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Azaphosphorine, hexahydro-4-(1-methylethyl)-, 4-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly known as AZAPO or AZPO and is a heterocyclic compound that contains both nitrogen and phosphorus.

Applications De Recherche Scientifique

Optoelectronic Properties and Self-Dimerization

1,4-Azaphosphorine derivatives demonstrate potential in the development of photofunctional materials due to their bright fluorescence and tunable emission wavelengths. Their strong self-dimerization behavior through hydrogen bond donors/acceptors is also notable. This property can be manipulated for applications in supramolecular chemistry (Deng et al., 2019).

Stereochemistry and Structural Conformations

Studies have explored the stereochemistry of cyclic organophosphorus compounds, including derivatives of 1,4-Azaphosphorine. These investigations provide insights into the structural conformations and stereochemistry of these compounds, which is crucial for their application in various fields of chemistry (Mikołajczyk et al., 1983).

Synthesis and Characterization of P,N-Heterocycles

The synthesis of P,N-heterocycles from omega-amino-H-phosphinates, which include 1,4-Azaphosphorine derivatives, has been achieved. These compounds are conformationally restricted phosphinic analogs of alpha-amino acids, suggesting potential applications in the field of biochemistry and pharmaceuticals (Queffélec et al., 2008).

Application in Antibody Production

1,4-Azaphosphorine derivatives have been used in the synthesis of haptens for the production of antibodies against organophosphate pesticides. This application is significant in the field of environmental monitoring and safety (ten Hoeve et al., 1997).

Organocatalysis in Carbonate Synthesis

Azaphosphatranes, structurally related to 1,4-Azaphosphorine, have been utilized as organocatalysts for synthesizing cyclic carbonates from CO2 and epoxides. This demonstrates their potential in catalysis and environmental chemistry (Chatelet et al., 2013).

Electropolymerization and Supercapacitor Applications

Studies involving the synthesis of graphene oxide derivatives using 1,4-Azaphosphorine related compounds show potential applications in the development of materials for electrochemical supercapacitors (Ehsani et al., 2017).

Propriétés

IUPAC Name |

4-propan-2-yl-1,4λ5-azaphosphinane 4-oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NOP/c1-7(2)10(9)5-3-8-4-6-10/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMEWALOQRFKWLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)P1(=O)CCNCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-chlorophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2843791.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B2843800.png)

![4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid](/img/structure/B2843801.png)

amine hydrochloride](/img/structure/B2843805.png)

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)